molecular formula C8H9ClN2O B1463099 2-Chloro-6-(dimethylamino)nicotinaldehyde CAS No. 1186405-06-0

2-Chloro-6-(dimethylamino)nicotinaldehyde

Cat. No.: B1463099
CAS No.: 1186405-06-0
M. Wt: 184.62 g/mol
InChI Key: WVXSYLMEMVHULX-UHFFFAOYSA-N
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Description

2-Chloro-6-(dimethylamino)nicotinaldehyde is an organic compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a derivative of nicotinaldehyde, featuring a chloro substituent at the 2-position and a dimethylamino group at the 6-position on the pyridine ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde typically involves the chlorination of 6-(dimethylamino)nicotinaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an inert solvent like dichloromethane (CH2Cl2). The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial production methods for this compound are not well-documented, as it is primarily used in research and not produced on a large scale. the synthetic route mentioned above can be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

2-Chloro-6-(dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-6-(dimethylamino)nicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: This compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nicotinamide adenine dinucleotide (NAD+).

    Industry: Although not widely used in industrial applications, it can serve as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(dimethylamino)nicotinaldehyde is primarily related to its ability to interact with biological molecules such as enzymes and receptors. The chloro and dimethylamino groups on the pyridine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing their function.

Comparison with Similar Compounds

2-Chloro-6-(dimethylamino)nicotinaldehyde can be compared with other similar compounds, such as:

    6-(Dimethylamino)nicotinaldehyde: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-6-(methylamino)nicotinaldehyde: Features a methylamino group instead of a dimethylamino group, which can affect its reactivity and interactions with biological molecules.

    2-Methoxy-6-(dimethylamino)nicotinaldehyde: Contains a methoxy group instead of a chloro group, leading to different chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-6-(dimethylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)7-4-3-6(5-12)8(9)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXSYLMEMVHULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670631
Record name 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186405-06-0
Record name 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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